11R-Hepe
Overview
Description
11R-Hepe is a bioactive molecule belonging to the HEPN superfamily . This superfamily encompasses a diverse group of proteins with RNase activity . Initially associated with DNA polymerase β-type nucleotidyltransferases in prokaryotes and animal Sacsin proteins, HEPN domains have since been identified in various protein families. These domains play crucial roles in intra-genomic conflicts, defense mechanisms, pathogenesis, and RNA processing .
Molecular Structure Analysis
The molecular structure of 11R-Hepe consists of a 20-carbon polyunsaturated fatty acid . Specifically, it is an 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid (abbreviated as FA 20:5;O ). The systematic name reflects its stereochemistry and positional hydroxylation .
Chemical Reactions Analysis
Scientific Research Applications
Anti-Inflammatory Agent
11R-Hepe has been identified as an anti-inflammatory agent . This means it can be used in the treatment of conditions characterized by inflammation. It could potentially be used in the development of drugs for diseases such as arthritis, asthma, or inflammatory bowel disease.
Metabolite Studies
As a metabolite, 11R-Hepe plays a role in the body’s metabolic processes . It can be used in research to understand these processes better, particularly in relation to diseases that involve metabolic dysfunction.
Algal Metabolite
11R-Hepe is also an algal metabolite . This means it is produced during metabolic reactions in algae. It can be used in research related to algae, including studies on algal biofuels, algal biotechnology, and the role of algae in ecosystems.
Human Xenobiotic Metabolite
As a human xenobiotic metabolite, 11R-Hepe is produced by the metabolism of a xenobiotic compound in humans . This makes it useful in studies related to human exposure to foreign compounds, such as drugs, chemicals, and environmental pollutants.
Rat Metabolite
11R-Hepe is also a rat metabolite . This means it is produced during metabolic reactions in rats. It can be used in research involving rats, including studies on rat physiology, rat models of human diseases, and the effects of various substances on rats.
Chemical Synthesis
The chemical structure of 11R-Hepe makes it useful in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other compounds.
properties
IUPAC Name |
(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-DJWFCICMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11R-HEPE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
11(R)-Hepe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.